molecular formula C15H24N2O4 B12817988 Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate CAS No. 6673-33-2

Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate

Cat. No.: B12817988
CAS No.: 6673-33-2
M. Wt: 296.36 g/mol
InChI Key: AXIFAUVPXCABHW-UHFFFAOYSA-N
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Description

Planar Aromatic Core

The benzene ring adopts a planar geometry with sp²-hybridized carbons. Substituents at the para position minimize steric hindrance, allowing the carbamate and propoxy groups to project outward.

Propoxy Chain Conformation

The propoxy chain (O-CH2-CH(OH)-CH2-NH-CH(CH3)2) exhibits rotational freedom around single bonds, but intramolecular hydrogen bonding between the hydroxyl (-OH) and amine (-NH-) groups stabilizes a specific conformation. This interaction creates a pseudo-cyclic structure, reducing entropy and influencing reactivity.

Stereochemical Features

The molecule contains two chiral centers :

  • C2 of the propoxy chain (bearing the hydroxyl group).
  • C3 of the propoxy chain (bearing the isopropylamino group).

This results in four possible stereoisomers (R,R; R,S; S,R; S,S). However, synthetic routes or natural sources may favor specific enantiomers. For example, β-adrenergic blockers like atenolol (a structural analog) are typically synthesized as racemic mixtures but exhibit stereoselective pharmacological activity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

Signal (δ, ppm) Splitting Assignment
1.20–1.25 Triplet CH3 of ethyl group (J = 7.2 Hz)
3.10–3.30 Septet CH of isopropyl group (J = 6.8 Hz)
3.50–3.70 Multiplet CH2 adjacent to ether oxygen
4.10–4.30 Quartet OCH2 of ethyl group (J = 7.2 Hz)
4.80–5.10 Singlet OH (exchangeable, broad)
6.70–7.30 Multiplet Aromatic protons

13C NMR (100 MHz, CDCl3) :

Signal (δ, ppm) Assignment
14.1 CH3 of ethyl group
22.5, 24.8 CH3 of isopropyl group
49.2 NH-CH(CH3)2
63.5 OCH2 of ethyl group
70.8 CH2-O-phenyl
115.0–155.0 Aromatic carbons
156.5 Carbamate carbonyl (C=O)

These assignments align with reported data for structurally related compounds.

Infrared (IR) Spectroscopy

Absorption (cm⁻¹) Assignment
3300–3500 N-H (amine) and O-H (hydroxyl) stretches
1705 C=O (carbamate carbonyl)
1250–1270 C-O (ester and ether)
1600, 1500 Aromatic C=C

The broad band at 3300–3500 cm⁻¹ confirms hydrogen bonding between the hydroxyl and amine groups.

Mass Spectrometry

Major Fragments :

  • m/z 335.4 : Molecular ion peak ([M]+).
  • m/z 290 : Loss of ethanol (C2H5OH).
  • m/z 177 : Phenylcarbamate fragment ([C7H5NO2]+).
  • m/z 72 : Isopropylammonium ion ([C3H8N]+).

The fragmentation pattern is consistent with cleavage at labile bonds (e.g., ester and ether linkages).

Properties

CAS No.

6673-33-2

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

ethyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate

InChI

InChI=1S/C15H24N2O4/c1-4-20-15(19)17-12-5-7-14(8-6-12)21-10-13(18)9-16-11(2)3/h5-8,11,13,16,18H,4,9-10H2,1-3H3,(H,17,19)

InChI Key

AXIFAUVPXCABHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the ethyl carbamate moiety on the phenyl ring.
  • Introduction of the 2-hydroxy-3-(isopropylamino)propoxy side chain via nucleophilic substitution or etherification.
  • Control of reaction conditions to maintain the stereochemistry and avoid side reactions such as over-alkylation or carbamate hydrolysis.

Detailed Preparation Methods

Starting Materials and Precursors

  • 4-Hydroxyphenyl carbamate or ethyl 4-hydroxyphenylcarbamate as the phenyl core.
  • 2-Hydroxy-3-(isopropylamino)propyl derivatives or their protected forms.
  • Alkylating agents or tosylates for ether formation.
  • Carbamoylating agents such as ethyl chloroformate or carbamoyl chlorides for carbamate formation.

Stepwise Synthesis

Step 1: Carbamate Formation on Phenol
  • The phenol group on 4-hydroxyphenyl derivatives is reacted with ethyl chloroformate or similar carbamoylating agents under basic conditions (e.g., pyridine or triethylamine) to form the ethyl carbamate.
  • Reaction is typically performed in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures to avoid side reactions.
  • Purification by recrystallization or chromatography yields ethyl 4-hydroxyphenylcarbamate intermediates.
Step 2: Preparation of the Side Chain Intermediate
  • The 2-hydroxy-3-(isopropylamino)propyl moiety is prepared by reductive amination or nucleophilic substitution on epichlorohydrin derivatives with isopropylamine.
  • Protection of hydroxyl groups may be employed to prevent side reactions during subsequent steps.
  • The amino alcohol intermediate is purified by standard methods such as extraction and chromatography.
Step 3: Etherification to Attach Side Chain
  • The phenolic hydroxyl of the carbamate intermediate is alkylated with the side chain intermediate or its activated derivative (e.g., tosylate or mesylate).
  • Mitsunobu reaction or SN2 substitution under controlled temperature and inert atmosphere is used to form the ether linkage.
  • Reaction solvents include DMF, DMSO, or acetonitrile, with bases such as potassium carbonate or sodium hydride to facilitate the reaction.
  • The reaction progress is monitored by TLC or HPLC, and the product is purified by column chromatography.
Step 4: Final Deprotection and Purification
  • If protecting groups were used, they are removed under mild acidic or basic conditions.
  • The final compound is purified by recrystallization or preparative HPLC to achieve >95% purity.
  • Characterization is performed by NMR (1H, 13C), HRMS, and HPLC to confirm structure and purity.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
1 Carbamate formation Ethyl chloroformate, base (pyridine) DCM, THF 0–25 °C 75–85 Anhydrous conditions required
2 Amino alcohol synthesis Isopropylamine, epichlorohydrin, reductive amination Ethanol, water Reflux 70–80 Protection of OH groups optional
3 Etherification Mitsunobu reaction or SN2 with tosylate DMF, DMSO, acetonitrile 0–50 °C 60–75 Inert atmosphere recommended
4 Deprotection & purification Acid/base treatment, chromatography Varies Ambient 80–90 Final purity >95%

Analytical and Characterization Techniques

Research Findings and Optimization Notes

  • The Mitsunobu reaction is preferred for ether formation due to mild conditions and good stereochemical control.
  • Protection of hydroxyl groups during amino alcohol synthesis improves yield and selectivity.
  • Use of anhydrous and inert conditions minimizes hydrolysis of carbamate and side reactions.
  • Purification by preparative HPLC ensures high purity suitable for pharmacological studies.
  • Reaction yields vary depending on reagent quality and precise control of temperature and atmosphere.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate ester can be reduced to form the corresponding amine.

    Substitution: The isopropylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may require the use of strong bases or acids to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate exhibit promising anticancer activities. For instance, compounds synthesized from similar structures have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

  • A study published in the Tropical Journal of Pharmaceutical Research reported on the synthesis of propanamide derivatives related to ethyl carbamate compounds and their evaluation as anticancer agents, highlighting their potential in targeting specific cancer pathways .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Data Summary:

StudyModelFindings
Aziz-ur-Rehman et al.Cancer Cell LinesInduced apoptosis and reduced cell viability in treated cells
In vitro studiesMacrophage ActivationDecreased TNF-alpha levels in activated macrophages

Neurological Disorders

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural similarity to known neuroprotective agents indicates it may enhance cognitive function or protect against neurodegeneration.

Cardiovascular Health

Given its bioactive properties, this compound could be explored for cardiovascular applications, particularly in managing hypertension or heart failure through vasodilatory effects.

Mechanism of Action

The mechanism of action of Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate involves its interaction with specific molecular targets. For instance, it may act as a beta-adrenergic receptor blocker, leading to decreased heart rate and blood pressure. The compound’s effects are mediated through the inhibition of adrenergic signaling pathways, which play a crucial role in cardiovascular function.

Comparison with Similar Compounds

Esmolol Hydrochloride

Structure: Esmolol (C₁₆H₂₅NO₄·HCl) contains a 4-(2-hydroxy-3-isopropylaminopropoxy)phenyl group linked to a methyl ester . Comparison:

  • Functional Groups: Both compounds share the 2-hydroxy-3-isopropylaminopropoxy phenyl backbone. However, Esmolol is an ester, whereas the target compound is a carbamate.
  • Physicochemical Properties: Esmolol’s hydrochloride salt enhances water solubility (critical for intravenous beta-blocker use). The carbamate group in the target compound may confer greater metabolic stability compared to esters.
  • Pharmacology : Esmolol is a short-acting β₁-adrenergic receptor antagonist. The target compound’s carbamate group could modulate receptor affinity or duration of action, though specific data are unavailable.

Impurity J (EP) Hydrochloride

Structure: N-[3-Acetyl-4-(2-hydroxy-3-isopropylaminopropoxy)phenyl]propanamide hydrochloride . Comparison:

  • Substituents : Replaces the ethyl carbamate with a propanamide and acetyl group.
  • Lipophilicity : The acetyl and propanamide groups likely increase lipophilicity (log k ~2.8–3.5, extrapolated from ) compared to the target compound’s polar carbamate .

Chlorinated Carbamate Derivatives

Examples: 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) . Comparison:

  • Substituents : Chlorine atoms at the phenyl ring enhance lipophilicity (log k values: 3.1–4.2) .
  • Biological Activity : Chlorinated analogs exhibit antimicrobial and antifungal properties, suggesting that the target compound’s lack of halogens may reduce such activity but improve tolerability.

Agrochemical Carbamates ()

Examples: Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) and desmedipham. Comparison:

  • Substituents: Fenoxycarb has phenoxyphenoxy groups, while desmedipham includes a phenyl carbamate with a methyl substituent.
  • Application: These are pesticides, highlighting carbamates’ versatility. The target compound’s hydroxyl and amino groups likely preclude pesticidal use due to higher polarity.

Data Tables

Table 1. Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Lipophilicity (log k) Pharmacological Activity Reference
Target Compound C₁₅H₂₂N₂O₅ Ethyl carbamate, hydroxy, isopropylamino ~2.3 (estimated) Not reported
Esmolol Hydrochloride C₁₆H₂₅NO₄·HCl Methyl ester, hydroxy, isopropylamino ~1.8 β₁-Adrenergic antagonist
4-Chloro-2-[(3-chlorophenyl)carbamoyl]phenyl carbamate (4a) C₁₄H₁₀Cl₂N₂O₃ Chlorophenyl, chloro 3.9 Antimicrobial
Impurity J (EP) Hydrochloride C₁₇H₂₆ClN₃O₄ Propanamide, acetyl 3.2 (estimated) Not reported

Research Findings and Implications

Lipophilicity Trends: The target compound’s log k is lower than chlorinated carbamates (e.g., 4a: log k = 3.9) due to its polar hydroxy and amino groups, suggesting improved solubility but reduced membrane permeability .

Regulatory Considerations : Impurities (e.g., Imp. D–K) highlight the need for stringent control of synthetic byproducts, as structural variations (e.g., acyl vs. carbamate groups) impact safety profiles .

Pharmacological Potential: The 2-hydroxy-3-isopropylaminopropoxy motif is associated with beta-blocker activity (Esmolol), suggesting the target compound may interact with adrenergic receptors, though experimental validation is required .

Biological Activity

Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate, with the CAS number 15902-69-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N2O4C_{15}H_{24}N_{2}O_{4}. The compound features a carbamate functional group, which is often associated with various biological activities, including enzyme inhibition and modulation of signaling pathways.

Research indicates that compounds with similar structures often exhibit activity through multiple mechanisms. The following are key pathways through which this compound may exert its effects:

  • Histone Deacetylase Inhibition : Compounds structurally related to Ethyl carbamate have been shown to inhibit histone deacetylases (HDACs), leading to the induction of differentiation and apoptosis in cancer cells .
  • Kinase Inhibition : Similar compounds have demonstrated inhibitory effects on various kinases, including EGFR and CDK-2, which are critical in cancer cell proliferation and survival .
  • Apoptotic Pathways : The ability to influence apoptotic markers such as Bax and Bcl-2 has been noted in related studies, suggesting that Ethyl carbamate may promote apoptosis in malignant cells by modulating these proteins .

Anticancer Properties

This compound has shown promising anticancer activity in vitro. A study investigating similar compounds reported:

  • Cell Viability Reduction : At concentrations around IC50=19.6μMIC_{50}=19.6\,\mu M, significant reductions in viability were observed in various cancer cell lines, including MCF-7 breast cancer cells.
  • Cell Cycle Arrest : Treatment with the compound resulted in an increase in the S phase population of treated cells, indicating cell cycle arrest. This effect was accompanied by elevated levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Summary of Research Findings

StudyCompoundActivityIC50 ValueMechanism
Ethyl CarbamateAnticancer19.6 µMApoptosis induction via Bax/Bcl-2 modulation
Related CompoundsHDAC InhibitionNot specifiedInduces differentiation/apoptosis
Kinase InhibitorsAntiproliferativeVariousInhibits EGFR, CDK-2

Case Study 1: Apoptotic Effects on MCF-7 Cells

In a controlled study, MCF-7 cells treated with Ethyl carbamate exhibited a marked increase in apoptosis markers compared to untreated controls. Flow cytometry analysis revealed an increase from 0.47% to 25.44% in early apoptosis phases post-treatment.

Case Study 2: Kinase Activity Assessment

Another study assessed the kinase inhibitory potential of related compounds against EGFR and CDK-2. The results indicated that compounds similar to Ethyl carbamate showed significant inhibition with IC50 values ranging from 0.12 µM to 0.93 µM against these targets .

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